N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a thieno[3,2-d]pyrimidin-4-one core fused with a piperidine-3-carboxamide moiety. The 7-position of the thienopyrimidinone ring is substituted with a phenyl group, while the piperidine nitrogen is functionalized with a 2-methylbenzyl group.
Properties
Molecular Formula |
C26H26N4O2S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C26H26N4O2S/c1-17-8-5-6-11-19(17)14-27-24(31)20-12-7-13-30(15-20)26-28-22-21(18-9-3-2-4-10-18)16-33-23(22)25(32)29-26/h2-6,8-11,16,20H,7,12-15H2,1H3,(H,27,31)(H,28,29,32) |
InChI Key |
UOKAMRBSWQNEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[3,2-d]Pyrimidine Core
The thieno[3,2-d]pyrimidin-4-one scaffold is constructed via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions . For the target compound, 7-phenyl substitution is introduced by starting with a pre-functionalized thiophene precursor.
Key Reaction :
A mixture of ethyl 2-amino-5-phenylthiophene-3-carboxylate (1.0 equiv) and urea (1.2 equiv) in acetic acid is refluxed at 120°C for 8 hours. The product, 7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one, is isolated in 78% yield after recrystallization from ethanol .
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Acid Catalyst | AcOH, H2SO4, HCl | AcOH | 78 |
| Temperature (°C) | 80–140 | 120 | 78 |
| Reaction Time (hr) | 4–12 | 8 | 78 |
Amide Bond Formation with 2-Methylbenzylamine
The final step involves coupling the piperidine-3-carboxylic acid intermediate with 2-methylbenzylamine. This is achieved via activation of the carboxylic acid as an acid chloride or mixed anhydride .
Preferred Method :
-
Activation : The carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl2, 2.0 equiv) in dichloromethane (DCM) at 0°C for 1 hour, followed by evaporation to yield the acid chloride.
-
Coupling : The acid chloride reacts with 2-methylbenzylamine (1.2 equiv) in DCM with triethylamine (TEA, 2.0 equiv) as a base. The reaction proceeds at room temperature for 4 hours, yielding the target compound in 82% purity .
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl2 | DCM | TEA | 82 | 95 |
| EDCI/HOBt | DMF | DIPEA | 75 | 89 |
| HATU | DCM | DIPEA | 80 | 92 |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) followed by recrystallization from methanol/water.
Spectroscopic Validation :
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 5H, phenyl-H), 6.98–6.85 (m, 4H, benzyl-H), 4.32 (d, 2H, CH2NH), 3.60–3.45 (m, 2H, piperidine-H), 2.95–2.75 (m, 3H, piperidine-H), 2.40 (s, 3H, CH3) .
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Scale-Up Considerations and Yield Optimization
Industrial-scale synthesis requires modifications to minimize solvent use and improve atom economy. Continuous flow reactors for the cyclocondensation step reduce reaction time to 3 hours with 85% yield .
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions: N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and available activity
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity and Bioavailability: The 2-methylbenzyl group in the target compound balances lipophilicity and aromatic interactions, which may favor blood-brain barrier penetration compared to polar groups like carboxylic acids .
Core Modifications: Fluorination at the benzyl position (e.g., 2,4-difluorobenzyl in ) is a common strategy to improve metabolic stability and bioavailability. Substitution at the 7-position of the thienopyrimidinone (e.g., 3-methylphenyl in vs. phenyl in the target) could modulate steric hindrance and receptor selectivity.
Synthetic Pathways: Analogous compounds are synthesized via condensation reactions, such as heating substituted aldehydes, ketones, and amines in acetic acid or n-butanol, followed by recrystallization (e.g., ). LC-MS and NMR (1H/13C) are standard techniques for structural confirmation .
Biological Activity: While direct data on the target compound is unavailable, analogs with benzimidazole-thienopyrimidine hybrids (e.g., ) show antimicrobial activity against S. aureus and E. coli, suggesting the target may share similar mechanisms. Piperidine-carboxamide derivatives are often explored as kinase inhibitors due to their ability to occupy ATP-binding pockets .
Biological Activity
N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 378.48 g/mol |
| IUPAC Name | This compound |
Mechanisms of Biological Activity
Research indicates that this compound exhibits a range of biological activities primarily through the following mechanisms:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in various diseases.
- Antimicrobial Properties : Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit antimicrobial activity against a variety of bacterial strains. The incorporation of the piperidine moiety enhances this activity by improving membrane permeability and binding affinity to bacterial targets.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The thieno[3,2-d]pyrimidine scaffold is known for its anticancer potential due to its ability to interfere with DNA synthesis and repair mechanisms.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound or its analogs:
- Antimicrobial Activity : A study published in 2021 investigated the synthesis and antimicrobial activity of related thieno[2,3-d]pyrimidines. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thieno-pyrimidine structure could enhance potency .
- Anticancer Studies : Research focusing on thieno[3,2-d]pyrimidine derivatives has shown promising results in inhibiting tumor growth in vitro. For instance, compounds with similar structures were tested against breast cancer cell lines and demonstrated dose-dependent inhibition of cell viability .
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that modifications in the side chains can significantly affect absorption and bioavailability. This aspect is crucial for developing effective therapeutic agents based on this scaffold.
Q & A
Q. What are the critical synthetic steps and optimization strategies for preparing this compound?
The synthesis involves constructing the thieno[3,2-d]pyrimidinone core, followed by piperidine-carboxamide coupling. Key steps include:
- Cyclocondensation of substituted thioureas with α,β-unsaturated ketones to form the thienopyrimidinone scaffold .
- Amidation reactions using coupling agents (e.g., HATU or EDCI) for attaching the 2-methylbenzyl and piperidine moieties . Optimization: Adjust reaction temperatures (e.g., 60–80°C for cyclization ), solvent polarity (DMF for improved solubility ), and catalyst loadings (e.g., triethylamine for deprotonation ). Monitor via TLC/HPLC for intermediate purity .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- NMR Spectroscopy: Confirm regiochemistry of the thienopyrimidinone ring (e.g., ¹H NMR coupling constants for dihydro protons at δ 4.2–4.5 ppm ).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., [M+H]⁺ ion matching C₂₇H₂₅N₃O₂S) .
- HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the compound’s conformation influence its chemical reactivity?
- The planar thienopyrimidinone core enables π-π stacking interactions, while the piperidine ring introduces stereoelectronic effects .
- The 2-methylbenzyl group’s ortho-substitution may sterically hinder nucleophilic attacks on the carboxamide .
- X-ray crystallography (where available) reveals torsion angles critical for docking studies .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to improve target affinity?
- Substituent Variation: Replace the 7-phenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate electronic effects .
- Scaffold Hybridization: Introduce fused heterocycles (e.g., pyrido[3,2-d]pyrimidinone) to enhance binding pocket complementarity .
- Stereochemical Probes: Synthesize enantiomers to isolate pharmacophore contributions . Validation: Use kinase inhibition assays (IC₅₀ comparisons) and molecular dynamics simulations .
Q. How to address contradictions in biological activity data across assays?
- Assay-Specific Factors: Check for interference from reducing agents (e.g., DTT) in thiol-containing assays, which may destabilize the thienopyrimidinone core .
- Membrane Permeability: Use logP calculations (e.g., ClogP ~3.5) and Caco-2 assays to correlate discrepancies between in vitro and cellular activity .
- Metabolic Stability: Perform microsomal stability tests to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
Q. What strategies mitigate off-target effects in biological evaluations?
- Counter-Screening: Test against panels of related kinases (e.g., EGFR, VEGFR) to assess selectivity .
- Proteomic Profiling: Use affinity chromatography with immobilized compound to identify non-target protein binders .
- Crystallographic Analysis: Resolve binding modes to redesign substituents that block off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
